![molecular formula C11H8N2S B1377035 1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile CAS No. 1699015-26-3](/img/structure/B1377035.png)

1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile

Descripción general

Descripción

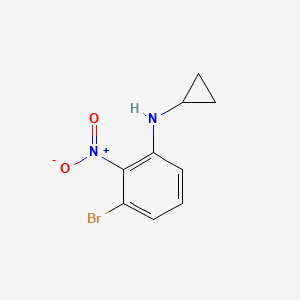

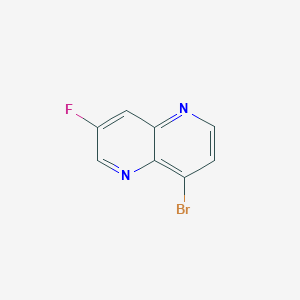

1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile is a chemical compound with the molecular formula C11H8N2S . It is used as a research chemical . The compound has a molecular weight of 200.26 g/mol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8N2S/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-6H2 . The Canonical SMILES is C1CC1(C#N)C2=NC3=CC=CC=C3S2 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.26 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are both 200.04081944 g/mol . The Topological Polar Surface Area is 64.9 Ų . The Heavy Atom Count is 14 .

Aplicaciones Científicas De Investigación

Facile Synthesis and Characterization of Novel Compounds

Researchers have developed methods for the synthesis and characterization of novel benzo-fused macrocyclic dicarbonitriles and pyrazolo-fused macrocycles containing thiazole subunits. These compounds, synthesized from bis[2-(thiazol-2-yl)acetonitriles], show potential for various applications due to their unique structural properties (Ahmed A. M. Ahmed et al., 2020).

Antimicrobial and Antitumor Activities

A series of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides and N-(benzo[d]thiazol-2-yl)cyclohexanecarbothioamides, have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Some compounds demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and other fungi (N. Nam et al., 2010).

Synthesis of Heterocycles Incorporating Benzothiazole Moiety

The utility of nitriles in organic synthesis has been highlighted through the development of a convenient route to heterocycles incorporating a benzothiazole moiety. This research illustrates the versatility of benzo[d]thiazol-2-yl derivatives in synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and material science (M. Zaki et al., 2006).

Antibacterial and Antimycobacterial Activities

The synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks has been achieved, showcasing interesting antibacterial and antimycobacterial activity. This study contributes to the ongoing search for new antimicrobial agents with unique mechanisms of action (Samet Belveren et al., 2017).

Molecular Docking Studies

Benzothiazolopyridine compounds have been synthesized and subjected to molecular docking studies on estrogen and progesterone receptors. This research aims at understanding the potential activity of these compounds against targets in breast cancers, highlighting the therapeutic applications of benzo[d]thiazol derivatives (M. Shirani et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit weak cox-1 inhibitory activity . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes such as inflammation and pain sensation.

Mode of Action

Based on the weak cox-1 inhibitory activity of similar compounds , it can be hypothesized that this compound might interact with the COX-1 enzyme, potentially leading to a decrease in the production of prostaglandins.

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c12-7-11(5-6-11)10-13-8-3-1-2-4-9(8)14-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTVIWNRWFXXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Tert-butyl 9-ethyl 2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1376953.png)

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-cyclopropylacetamide](/img/structure/B1376957.png)

![[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine](/img/structure/B1376959.png)

![3-[(2-Amino-5-benzoylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B1376960.png)

![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)

![2-Bromo-7-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1376972.png)